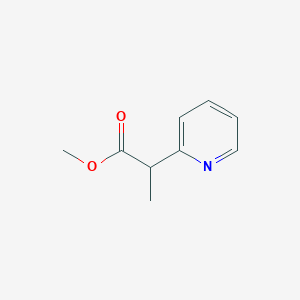

Methyl 2-(pyridin-2-yl)propanoate

Description

Contextual Significance in Contemporary Organic Chemistry

The integration of nitrogen-containing heterocycles into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. Pyridine (B92270) derivatives, in particular, are prevalent in a vast number of biologically active compounds and functional materials. Methyl 2-(pyridin-2-yl)propanoate serves as a valuable precursor for the synthesis of a variety of substituted pyridine compounds. Its structure is analogous to profens, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), which underscores the potential of its derivatives in pharmaceutical research.

The reactivity of this compound is multifaceted. The pyridine nitrogen can act as a directing group in metal-catalyzed reactions, influencing the regioselectivity of transformations on the pyridine ring. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides and alcohols. Furthermore, the α-proton is acidic and can be removed to generate an enolate, enabling a range of carbon-carbon bond-forming reactions.

Overview of Chiral and Achiral Applications in Advanced Synthesis

The presence of a stereocenter at the α-position of the ester group in this compound opens up avenues for its use in asymmetric synthesis. The development of enantioselective methods to access specific stereoisomers of this compound and its derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Chiral Applications:

The asymmetric synthesis of 2-arylpropionic acids and their derivatives, a class to which this compound belongs, is a well-established field. Strategies such as asymmetric hydrogenation of a corresponding unsaturated precursor or the use of chiral auxiliaries can be employed to obtain enantiomerically enriched products. For instance, the asymmetric hydrogenation of related dehydromorpholines has been achieved with high enantioselectivity using rhodium catalysts with specific bisphosphine ligands. nih.gov Such methodologies could potentially be adapted for the enantioselective synthesis of this compound.

Furthermore, the chiral scaffold of this compound can be utilized in the synthesis of more complex chiral molecules. The pyridine and ester functionalities provide handles for further stereoselective transformations, making it a valuable chiral building block.

Achiral Applications:

In an achiral context, this compound is a versatile intermediate for a variety of chemical transformations.

Reduction: The ester functionality can be selectively reduced to the corresponding primary alcohol, 2-(Pyridin-2-yl)propan-1-ol, using reducing agents like lithium aluminium hydride. chemicalbook.com This alcohol can then serve as a precursor for further synthetic modifications.

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2-(pyridin-2-yl)propanoic acid. nih.gov This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

Cross-Coupling Reactions: The pyridine ring can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents onto the heterocyclic core. While direct cross-coupling of the C-H bonds of the pyridine ring in this specific molecule is not extensively documented, related systems undergo such transformations.

Functionalization of the Pyridine Ring: The pyridine ring can be functionalized through various reactions. For instance, late-stage functionalization of multisubstituted pyridines at the position α to the nitrogen has been achieved through a combination of fluorination and nucleophilic aromatic substitution. nih.gov This highlights the potential for modifying the pyridine ring of this compound to create a library of derivatives.

Below is a table summarizing some key reactions and transformations involving this compound and related compounds:

| Reaction Type | Reactant(s) | Product(s) | Significance | Reference(s) |

| Reduction | This compound, Lithium aluminium hydride | 2-(Pyridin-2-yl)propan-1-ol | Synthesis of the corresponding alcohol. | chemicalbook.com |

| Hydrolysis | This compound, Acid/Base | 2-(Pyridin-2-yl)propanoic acid | Formation of the carboxylic acid for further derivatization. | nih.gov |

| Asymmetric Hydrogenation | (Related) Dehydromorpholines, H₂, Chiral Rh-catalyst | Chiral Morpholines | Potential route to enantiomerically pure derivatives. | nih.gov |

| Nucleophilic Aromatic Substitution | (Related) 2-Fluoropyridines, Nucleophiles | 2-Substituted Pyridines | Functionalization of the pyridine ring. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-5-3-4-6-10-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCWAURCMRSFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Pyridin 2 Yl Propanoate and Its Derivatives

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for producing enantiomerically pure forms of chiral compounds. For derivatives of 2-(pyridin-2-yl)propanoic acid, various strategies have been developed to control the three-dimensional arrangement of atoms at the stereogenic center.

Enantioselective Catalysis and Asymmetric Induction

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful tool. Asymmetric induction is the process by which the chiral catalyst influences the stereochemical outcome of the reaction.

A sophisticated approach to stereocontrol involves the use of two distinct metal catalysts in a single pot, known as relay catalysis. This strategy allows for complex transformations and the creation of multiple stereocenters with high precision. An example is the use of a cooperative copper (Cu) and ruthenium (Ru) bimetallic system to achieve stereodivergent synthesis. rsc.org This allows for the production of all four possible stereoisomers of a product from the same set of starting materials simply by choosing the appropriate combination of chiral catalysts. rsc.org

In a process relevant to the synthesis of complex chiral amino esters, a cascade reaction involving dehydrogenation, 1,6-Michael addition, and hydrogenation was realized using a bimetallic Cu/Ru relay system. rsc.org This method was used to synthesize chiral ζ-hydroxy amino ester derivatives containing remote 1,6-noncontiguous stereocenters. rsc.org The ability to access all stereoisomers was achieved by the orthogonal pairing of a chiral copper catalyst and a chiral ruthenium catalyst. rsc.org

Table 1: Stereodivergent Synthesis via Cu/Ru Relay Catalysis This table illustrates the principle of stereodivergence using a model reaction between a ketoimine ester and a racemic dienyl carbinol as described in the literature.

| Cu Catalyst | Ru Catalyst | Product Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (S)-Ph-BPE | (S,S)-DACH-Ph-Ru | (4R,9S) | >20:1 | 99% |

| (R)-Ph-BPE | (S,S)-DACH-Ph-Ru | (4S,9S) | >20:1 | 99% |

| (S)-Ph-BPE | (R,R)-DACH-Ph-Ru | (4R,9R) | >20:1 | 99% |

Data sourced from a representative study on Cu/Ru relay catalysis. rsc.org

The success of asymmetric metal catalysis is highly dependent on the structure of the chiral ligand coordinated to the metal center. nih.gov The ligand modifies the catalyst's environment in a way that favors the formation of one enantiomer over the other. pnas.org For pyridine-containing compounds, the design of effective chiral pyridine-derived ligands is of particular interest. acs.orgacs.org

A key concept in modern ligand design is modularity, which allows for the simple and flexible synthesis of a variety of ligand derivatives. pnas.org This enables chemists to fine-tune the ligand's structure to optimize performance for a specific reaction. pnas.org One successful class of modular ligands are P,N-ligands, such as PHOX (phosphinooxazolines), which have often outperformed traditional C2-symmetric P,P- or N,N-ligands. pnas.org

Recent advancements in pyridine-based ligands include the development of a tunable chiral pyridine (B92270) unit featuring a rigid, fused-ring framework. acs.org This design concept, termed "double-layer control," minimizes steric hindrance near the metal center while allowing for tuning of the outer environment, thereby securing both high reactivity and stereoselectivity. acs.org These novel ligands have shown excellent performance in diverse transition-metal-catalyzed reactions, including enantioselective iridium-catalyzed C–H borylation. acs.orgacs.org

Table 2: Examples of Chiral Ligands for Asymmetric Catalysis

| Ligand Type | Description | Typical Application |

|---|---|---|

| P,N-Ligands (e.g., PHOX) | Nonsymmetrical, modular ligands combining phosphine (B1218219) and oxazoline (B21484) moieties. | Iridium-catalyzed hydrogenation, Heck reactions. pnas.org |

| Chiral Pyridine Units (CPU) | Rigid [6-5-3] fused-ring framework with a tunable spirocyclic ketal side wall. | Iridium-catalyzed C–H borylation, Ni-catalyzed couplings. acs.orgacs.org |

| P-Chiral Phosphines | Ligands where the phosphorus atom itself is the stereogenic center. | Rhodium-catalyzed asymmetric hydrogenation. nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce one diastereomer of a product that may have multiple stereocenters. One effective method for achieving this is through cycloaddition reactions. For instance, a novel three-component reaction has been developed for the diastereoselective synthesis of 2H-pyrimido[2,1-a]isoquinoline derivatives. nih.gov This reaction proceeds via a 1,4-dipolar cycloaddition between a dipole derived from isoquinoline (B145761) and dimethyl acetylenedicarboxylate (B1228247) (DMAD), which then reacts with an N-tosylimine to form the product with high diastereoselectivity. nih.gov

Furthermore, high diastereoselectivity can also be achieved in alkylation reactions where steric hindrance plays a key role. In the synthesis of a derivative of methyl 2-(pyridin-2-yl)propanoate, the alkylation of a chiral dihydropyrazine (B8608421) anion with a bromomethyl imidazo[1,2-a]pyridine (B132010) derivative proceeded with high diastereoselectivity. lmaleidykla.lt This was attributed to the significant steric bulk imposed by the electrophile's 3-(ethylcarbonyl)imidazo[1,2-a]pyridine moiety. lmaleidykla.lt

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A well-established method that employs this strategy is Schöllkopf's asymmetric α-amino acid synthesis. This approach has been successfully applied to the stereoselective synthesis of methyl (S)-2-amino-3-(6-chloro-3-ethoxycarbonylimidazo[1,2-a]pyridin-2-yl)propanoate, a complex derivative. lmaleidykla.lt In this synthesis, a chiral dihydropyrazine, specifically (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, serves as the chiral auxiliary. lmaleidykla.lt Alkylation of the anion of this auxiliary with an electrophile, ethyl 2-bromomethyl-6-chloroimidazo[1,2-a]pyridine-3-carboxylate, occurs with high diastereoselectivity. lmaleidykla.lt The final step involves acidic hydrolysis to cleave the auxiliary, yielding the target amino acid methyl ester. lmaleidykla.lt

Table 3: Chiral Auxiliary-Mediated Synthesis of a Pyridylalanine Derivative

| Step | Description | Result |

|---|---|---|

| Alkylation | Reaction of the chiral auxiliary anion with the electrophile. | Compound 7 obtained in 63% yield. lmaleidykla.lt |

| Hydrolysis | Cleavage of the chiral auxiliary with trifluoroacetic acid. | Target ester 8 isolated after chromatography. lmaleidykla.lt |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing pyridine derivatives, a key focus has been the replacement of traditional solvents with more environmentally benign alternatives. encyclopedia.pub

Solvents like N,N-dimethylformamide (DMF) have been widely used in peptide synthesis and other organic reactions but are now facing restrictions due to toxicity concerns. rsc.org Research has identified greener solvent systems, such as a 1:1 mixture of N-formylmorpholine (NFM) and anisole, which meet green criteria for solid-phase peptide synthesis. rsc.org

For asymmetric catalysis, bio-renewable solvents have emerged as viable alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been used successfully. encyclopedia.pub Notably, in the nickel-catalyzed asymmetric [2+2+2] cycloaddition to form substituted pyridines, the use of 2-MeTHF as the solvent provided better yields and enantioselectivity compared to traditional solvents. encyclopedia.pub This improvement is attributed to the weak coordination ability of 2-MeTHF with the transition metal and the high solubility of necessary zinc halide additives. encyclopedia.pub

Aqueous Media Applications for Propanoate Synthesis

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. While direct synthesis of this compound in purely aqueous media is not widely documented, related research demonstrates the viability and advantages of using water for synthesizing key heterocyclic precursors and derivatives.

For instance, the synthesis of coumarins, which are 2-pyronoids, has shown improved yields when conducted in a heterogeneous aqueous medium compared to homogeneous alcoholic solutions. clockss.org This enhancement is particularly noticeable with more hydrophobic starting materials, suggesting that the hydrophobic effect in water can promote the reaction. clockss.org Similarly, pyridinium-based ionic liquids have been developed as promoters for organic reactions in water. mdpi.com A dihydroxy ionic liquid derived from pyridine was used to facilitate a Knoevenagel condensation in an IL-H₂O system under ultrasonic irradiation, showcasing how water can be part of an advanced and eco-friendly reaction setup. mdpi.com These examples underscore the potential for developing aqueous synthetic routes for pyridinyl propanoates, a promising area for future research.

Catalytic Systems for Enhanced Sustainability

Sustainable catalysis focuses on using efficient, recyclable, and environmentally benign catalysts. The synthesis of the pyridine ring and related propanoates has benefited significantly from innovations in this area.

A notable advancement is the thermo-catalytic conversion of glycerol (B35011), a renewable resource, with ammonia (B1221849) over zeolite catalysts to produce pyridines. rsc.org HZSM-5 zeolite, in particular, has been identified as an effective catalyst for this transformation, which proceeds via the dehydration of glycerol to acrolein, followed by reaction with ammonia to form the pyridine ring. rsc.org Another sustainable approach involves using a Polyethylene terephthalate (B1205515) (PET) vial with its inner surface modified with a metal-organic framework (PET@UiO-66) as a robust and reusable catalyst for the multicomponent synthesis of 2,4,6-trisubstituted pyridines. acs.org

In the context of propanoate synthesis, palladium-based catalysts are highly active and selective for the methoxycarbonylation of ethene to produce methyl propanoate. rsc.orgresearchgate.net The development of specific bidentate phosphine ligands, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene, has been crucial in creating highly stable and selective palladium complexes for this industrial process. rsc.orgresearchgate.net Furthermore, rhodium oxide (Rh₂O₃) has emerged as a commercially available and highly active catalyst for the hydrogenation of unprotected pyridines to piperidines under mild conditions, a common transformation for creating pharmaceutical building blocks. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| HZSM-5 Zeolite | Pyridine Synthesis from Glycerol | Utilizes renewable feedstock (glycerol); high temperature gas-phase reaction. | rsc.org |

| PET@UiO-66 Vial | Multicomponent Pyridine Synthesis | Heterogeneous, robust, and recyclable catalyst. | acs.org |

| Palladium(0) with Bidentate Phosphine Ligands | Methoxycarbonylation of Ethene | Highly active and selective for methyl propanoate production. | rsc.orgresearchgate.net |

| Rhodium Oxide (Rh₂O₃) | Pyridine Hydrogenation | Commercially available; operates under mild conditions for a broad substrate scope. | rsc.org |

Multi-Component and Cascade Reaction Development

The synthesis of substituted pyridines is well-suited to MCR strategies. A three-component reaction involving acetophenones, benzaldehydes, and ammonium (B1175870) acetate (B1210297) can be efficiently catalyzed by the reusable PET@UiO-66 vial system to produce a library of 2,4,6-trisubstituted pyridines in good to excellent yields. acs.org Another sophisticated MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines an aldehyde, an aminopyridine, and an isocyanide. This method has been used to create imidazo[1,2-a]pyridines functionalized with azide (B81097) groups, which serve as versatile platforms for further chemical transformations. mdpi.com The reaction proceeds under mild conditions using green catalysts like ammonium chloride. mdpi.com

| Reaction Name/Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch-type Pyridine Synthesis | Acetophenone, Benzaldehyde, Ammonium Acetate | 2,4,6-Trisubstituted Pyridines | Catalyzed by a reusable PET@UiO-66 vial. | acs.org |

| Groebke–Blackburn–Bienaymé (GBB) | 2-Azidobenzaldehyde, 2-Aminopyridine (B139424), Isocyanide | Azide-functionalized Imidazo[1,2-a]pyridines | One-pot synthesis under mild conditions with green catalysts. | mdpi.com |

Derivatization and Functionalization Strategies for Expanded Synthetic Scope

The functionalization of the pyridine ring and the propanoate side chain is critical for tuning the biological and chemical properties of the parent molecule. Direct C-H functionalization of the electron-deficient pyridine ring is challenging but represents a highly atom-economical approach to creating derivatives. rsc.orgresearchgate.net

Recent advances have enabled the regioselective functionalization of pyridines at positions that are traditionally difficult to access. While the C2 and C4 positions are electronically favored for many reactions, methods have been developed for distal C3 and C5 functionalization. nih.govresearchgate.net For example, iridium-catalyzed borylation can introduce a boryl group at the C3 position, which can then be used in subsequent cross-coupling reactions. nih.gov Furthermore, by using oxazino pyridine intermediates, it is possible to switch between meta- and para-selective C-H functionalization simply by changing the pH of the reaction, offering remarkable control over the derivatization process. nih.gov

A practical application of derivatization is seen in the development of novel herbicides. Starting from a 3-(2-pyridinyl)-benzothiazol-2-one core, a series of propanoate derivatives were synthesized. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridine ring (e.g., a trifluoromethyl group at the 5-position) and modifications to the propanoate ester chain were crucial for potent herbicidal activity. nih.gov This demonstrates how targeted derivatization can transform a core structure into a highly active compound.

| Strategy | Target Position | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Borylation | C3-position | [IrCl(cod)]₂ / dtbpy | Introduction of a versatile boronate ester group. | nih.gov |

| pH-Switched C-H Functionalization | meta or para positions | Oxazino pyridine intermediates, acid/base conditions | Regiocontrolled alkylation or arylation of the pyridine ring. | nih.gov |

| Scaffold Hopping & SAR | Pyridine ring and propanoate chain | Various synthetic reagents | Development of potent herbicides with optimized functional groups. | nih.gov |

Mechanistic Elucidation of Reactions Involving Methyl 2 Pyridin 2 Yl Propanoate

Detailed Reaction Pathway Analysis

Michael Addition Mechanisms

The Michael addition, a conjugate 1,4-addition, is a pivotal reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.orgadichemistry.com This reaction involves a "Michael donor," which is a nucleophile, and a "Michael acceptor," typically an α,β-unsaturated carbonyl compound. wikipedia.orgadichemistry.com The nucleophile can be an enolate, enamine, or other carbon nucleophile, which adds to the β-carbon of the electrophilic acceptor. ucla.edu

The mechanism of the Michael addition proceeds in three main steps:

Deprotonation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized carbanion, often an enolate. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The resulting nucleophile attacks the β-carbon of the α,β-unsaturated Michael acceptor. masterorganicchemistry.comlibretexts.org This conjugate addition leads to the formation of a new enolate. wikipedia.orglibretexts.org

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or the solvent, yielding the final addition product. wikipedia.orgmasterorganicchemistry.com

The reaction is generally under thermodynamic control, favoring the 1,4-addition product, especially at higher temperatures. adichemistry.com At lower temperatures, the kinetically controlled 1,2-addition to the carbonyl group may compete. adichemistry.com

In the context of reactions involving pyridine (B92270) derivatives, a patented method describes the preparation of ethyl 3-(pyridin-2-ylamino)propanoate. google.com This synthesis involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate, where the amino group of the pyridine derivative acts as the nucleophile in a conjugate addition to the acrylate. google.com The reaction is catalyzed by trifluoromethanesulfonic acid in anhydrous ethanol (B145695) at elevated temperatures. google.com

Hydrogenation and Lactonization Pathways

The hydrogenation of pyridine rings is a significant transformation, often requiring a catalyst. Density functional theory calculations have been employed to investigate the full hydrogenation of 2,6-substituted pyridines catalyzed by a Lewis acid. rsc.org The proposed mechanism involves several stages: rsc.org

Formation of a frustrated Lewis pair (FLP) between the borane (B79455) catalyst and the pyridine.

Activation of molecular hydrogen (H₂) by the FLP to form an ion pair intermediate.

Intramolecular hydride transfer from the boron to the pyridinium (B92312) cation, leading to a 1,4-dihydropyridine.

Subsequent hydrogenation steps to form a tetrahydropyridine (B1245486) and finally the fully saturated piperidine. rsc.org

In a related context, the continuous-flow hydrogenation of methyl levulinate has been studied using Zr-based mesoporous materials as catalysts. mdpi.com This process, which involves the conversion of a keto-ester to a lactone (γ-valerolactone), demonstrates the potential for hydrogenation and subsequent intramolecular cyclization (lactonization). mdpi.com The reaction is typically carried out at high temperature and pressure using a hydrogen donor solvent like 2-propanol. mdpi.com The catalyst's properties, such as the dispersion of active sites, play a crucial role in achieving high conversion and selectivity. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving esters like methyl 2-(pyridin-2-yl)propanoate can occur at the acyl carbon. For the structurally related methyl 3-oxo-3-(pyridin-2-yl)propanoate, the ester group can participate in nucleophilic acyl substitution. These reactions typically require a basic catalyst, such as sodium hydride or pyridine, to deprotonate the incoming nucleophile. For example, reaction with alkyl halides can lead to the corresponding alkyl esters, and reaction with acyl chlorides can form mixed anhydrides.

Condensation Reactions

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. In the context of pyridine derivatives, 3-oxo-2-arylhydrazonopropanals have been shown to undergo condensation with active methylene (B1212753) reagents like ethyl cyanoacetate. nih.gov These reactions, carried out in acetic acid with ammonium (B1175870) acetate (B1210297), can lead to the formation of substituted pyridones. nih.gov The specific products formed, such as 2-hydroxy- or 2-amino-azonicotinates, depend on the reaction conditions. nih.gov In some cases, the initially formed product can undergo a subsequent 6π-electrocyclization reaction to form more complex heterocyclic systems. nih.gov

Stereochemical Control Mechanisms

Origins of Diastereoselectivity

During a Michael reaction, two sp² hybridized carbon atoms are converted to sp³ hybridized carbons, which can potentially create new chiral centers. libretexts.org When both the Michael donor and acceptor have substituents, the formation of diastereomers is possible. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the reactants and catalysts used.

While specific studies on the diastereoselectivity of reactions involving this compound were not found in the provided search results, the general principles of stereochemical control in Michael additions are well-established. The formation of a particular diastereomer can be favored by controlling the approach of the nucleophile to the electrophile, often through the use of chiral auxiliaries, catalysts, or by taking advantage of existing stereocenters in the reactants to induce facial selectivity.

Enantioselectivity Determinants in Catalyzed Processes

The generation of a specific enantiomer of a chiral molecule like this compound is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The enantioselectivity of a catalyzed reaction is governed by a multitude of factors, primarily revolving around the interactions between the substrate, the catalyst, and the reaction environment.

Catalyst Structure: The choice of a chiral ligand coordinated to a metal center is paramount in dictating the stereochemical outcome of a reaction. In the context of pyridyl-containing compounds, various transition metal catalysts, including rhodium, ruthenium, and palladium, complexed with chiral phosphine (B1218219) ligands, have been employed with considerable success. For instance, in the rhodium-catalyzed asymmetric hydrogenation of enamides, chiral monodentate phosphanes have demonstrated that the enantioselectivity is highly dependent on the nature of the substituent on the phosphorus atom and the structure of the enamide substrate. researchgate.net

Substrate-Catalyst Interaction: The precise orientation of the substrate in the chiral pocket of the catalyst is a key determinant of enantioselectivity. In the Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes, computational and experimental studies have suggested that the insertion of the alkene into the ruthenium-hydride bond is the enantio-determining step. nih.gov This implies that the facial selectivity of the hydride attack on the double bond is controlled by the steric and electronic interactions between the substrate and the chiral ligand framework of the catalyst.

Reaction Conditions: Temperature, pressure, and the choice of solvent can significantly influence the enantiomeric excess (ee) of a reaction. In some cases, lower temperatures lead to higher enantioselectivity due to the amplification of small energy differences between the diastereomeric transition states. For example, in the palladium-catalyzed α-arylation of imides, higher diastereoselectivity was observed at lower temperatures. organic-chemistry.org Conversely, in the Ru-catalyzed hydrogenation of certain pyridine-pyrroline trisubstituted olefins, kinetic studies have shown that the enantioselectivity was only slightly eroded by either lowering the pressure or raising the temperature. nih.gov

Additives: The presence of additives can have a profound effect on both the rate and the enantioselectivity of a reaction. In the palladium-catalyzed α-arylation of trimethylsilyl (B98337) enolates of esters, the use of additives such as zinc difluoride (ZnF2) or zinc tert-butoxide (Zn(O-t-Bu)2) was found to be crucial for the reaction to proceed and to enhance diastereoselectivity. nih.gov These additives can act as co-catalysts or modify the nature of the active catalytic species.

The following table illustrates the influence of different catalysts and conditions on the enantioselectivity of reactions involving pyridyl-containing substrates, which can be considered analogous to the potential transformations of this compound.

| Substrate Type | Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Enantiomeric Excess (ee) (%) | Reference |

| Pyridine-pyrroline trisubstituted olefin | Ru-DTBM-segphos | Methanol (B129727) | 50 | 25 | >90 | nih.gov |

| 2-Substituted quinolines | [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 | Toluene | 50 | 1450 | up to 96 | nih.gov |

| N-acyl enamides | Rhodium-monodentate phosphanes | Toluene | 25 | 870 | up to 95 | researchgate.net |

Applications of Methyl 2 Pyridin 2 Yl Propanoate As a Strategic Building Block

Construction of Nitrogen-Containing Heterocyclic Architectures

The presence of both the pyridine (B92270) ring and the ester side chain makes methyl 2-(pyridin-2-yl)propanoate an ideal precursor for constructing diverse nitrogen-containing heterocyclic scaffolds. nih.gov These scaffolds are central to the development of new pharmaceuticals and agrochemicals. researchgate.net

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. lifechemicals.comnih.gov this compound serves as a foundational element for creating more elaborate pyridine-based structures. The ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form amides. The α-carbon on the propanoate chain can also be functionalized. These modifications allow for the extension of the side chain or the introduction of new functional groups, leading to a library of substituted pyridine derivatives. researchgate.net For instance, the core structure can be elaborated through reactions like the synthesis of N-(pyridin-2-yl)imidates or carbamates, which are valuable intermediates for further heterocyclic synthesis. mdpi.comrsc.org

Fused pyridine systems, where the pyridine ring is annulated with another ring, are of significant interest due to their diverse biological activities. This compound can be a key starting material for synthesizing such structures, including quinolones and pyrido[1,2-a]pyrimidines. clockss.orgnih.gov The synthetic strategy often involves chemical modification of the propanoate side chain to create a group capable of cyclizing onto the pyridine ring or an adjacent ring.

For example, the ester functionality can be converted into a β-ketoester, which can then undergo intramolecular cyclization. Another approach involves the reaction of the pyridine nitrogen with electrophiles in an intramolecular fashion to form a new ring. A notable example of creating complex fused systems involves the synthesis of meso-(pyridin-2-ylmethyl)porphyrins, where a pyridyl precursor is attached to a porphyrin ring, followed by attempts at oxidative C–N fusion to create a direct bond between the pyridine substituent and the porphyrin macrocycle. academie-sciences.fr

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors This table illustrates the types of fused systems that can be conceptually derived from functionalized pyridine building blocks.

| Fused System | Precursor Type | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Pyrido[1,2-a]pyrimidine | Ketenaminals and acetylene (B1199291) esters | Addition and cyclocondensation reaction | Pharmacologically active scaffolds clockss.org |

| Quinolone | Propanoic acid derivative | Intramolecular cyclization | Core of bioactive molecules nih.gov |

| Fused Pyridinyl-Porphyrin | meso-(pyridin-2-ylmethyl)porphyrin | Oxidative C-N fusion | Photosensitizers, Catalysis academie-sciences.fr |

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prominent in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. nih.govnih.gov The synthesis of these analogs often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While direct synthesis from this compound is not extensively documented, its structure provides a clear pathway for its use as a precursor.

A plausible synthetic route would involve the transformation of the propanoate group. For instance, the α-carbon could be brominated, and the ester reduced to an alcohol and then oxidized to an aldehyde, creating an α-bromoaldehyde derivative. This intermediate could then undergo an intramolecular reaction where the pyridine nitrogen displaces the bromide, followed by aromatization to yield the imidazo[1,2-a]pyridine (B132010) core. Alternatively, multi-component reactions, which are powerful tools for building such scaffolds, could be designed to incorporate the this compound skeleton. nih.gov General methods often utilize 2-aminopyridine derivatives, which could potentially be synthesized from the title compound. rsc.org

Synthesis of Chiral α-Amino Acid Derivatives

Non-natural chiral α,α-disubstituted α-amino acids (α,α-AAs) are of great interest for their ability to enhance the bioavailability of peptides by inducing helical structures. rsc.org Palladium-catalyzed enantioselective C-H arylation is a powerful method for synthesizing these complex amino acids.

Research has shown that this method is effective for the arylation of substrates like N-phthalyl-protected α-aminoisobutyric acid (Aib) with various aryl iodides, including 2-substituted iodopyridines. nih.gov These reactions, enabled by specialized chiral ligands, can produce chiral non-natural α,α-AAs with high yields and excellent enantioselectivity. The pyridyl group, as introduced from a precursor like this compound, becomes a key substituent on the newly formed chiral center. The resulting pyridyl-containing amino acid can then be deprotected for use in peptide synthesis. nih.gov This highlights the role of pyridyl compounds as essential building blocks in the asymmetric synthesis of valuable amino acid derivatives. rsc.orgnih.gov

Table 2: Pd(II)-Catalyzed Enantioselective C-H Arylation with Pyridyl Iodides Data synthesized from studies on α-aminoisobutyric acid (Aib) arylation, demonstrating the incorporation of pyridyl moieties to form chiral amino acids. nih.gov

| Pyridyl Iodide Substrate | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Iodopyridine | MPAThio (L11) | 65 | 98 |

| 2-Iodo-5-(trifluoromethyl)pyridine | MPAThio (L11) | 68 | 98 |

| 2-Iodo-3-methylpyridine | MPAThio (L11) | 62 | 97 |

| 2-Iodo-5-chloropyridine | MPAThio (L11) | 66 | 96 |

Precursor in Complex Organic Molecule Assembly

The utility of this compound extends to its role as a versatile precursor in the total synthesis of complex organic molecules. Its commercial availability as a building block facilitates its use in synthetic campaigns. biosynth.combldpharm.com The dual reactivity of the pyridine ring and the propanoate side chain allows for a stepwise and controlled introduction of complexity.

For example, the pyridine nitrogen can be used to direct metallation at specific positions on the ring, allowing for the introduction of new substituents. Subsequently, the ester side chain can be elaborated to build the remainder of the target molecule. This strategic approach is crucial in modern organic synthesis, where efficiency and selectivity are paramount. The incorporation of the pyridyl motif is often a key step in the synthesis of pharmaceuticals, such as endothelin receptor antagonists, where pyridine-2-sulfonic acid amides are crucial intermediates. google.com The synthesis of pyrazine (B50134) alkaloids, which involves the dimerization of amino acid-derived α-amino aldehydes, provides another example of how amino acid-like precursors can be used to construct complex natural products. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 2 Pyridin 2 Yl Propanoate

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is the bedrock of its chemical properties. Through quantum chemical calculations, a detailed picture of electron distribution, orbital energies, and reactive sites can be constructed.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. While specific DFT studies focused solely on Methyl 2-(pyridin-2-yl)propanoate are not abundant in publicly accessible literature, extensive research on analogous pyridine (B92270) derivatives provides a robust framework for understanding its electronic characteristics. For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and analyze reactivity and spectral behaviors of pyridine compounds. researchgate.net Such studies on related molecules, like picoline-diazido-Pt(IV) compounds, utilize DFT to calculate geometric structures and understand their stability and electronic properties. nih.gov These established methods would be directly applicable to this compound to determine its most stable conformation and electronic ground state.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In the context of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the electron-deficient regions, including the carbonyl group of the ester. Computational studies on similar pyridine derivatives have shown that the HOMO-LUMO gap is a crucial factor in their reactivity. researchgate.net For example, in a study on pyridine derivatives, a lower HOMO-LUMO gap was correlated with higher reactivity. researchgate.net The precise energies and spatial distributions of the HOMO and LUMO for this compound could be accurately predicted using DFT calculations, providing a quantitative measure of its kinetic stability and potential for participating in various chemical reactions. pku.edu.cn

A hypothetical FMO analysis for this compound would likely reveal the following characteristics, based on data from analogous pyridine compounds:

| Orbital | Probable Energy Range (eV) | Key Contributing Moieties |

| HOMO | -6.0 to -7.0 | Pyridine ring (π-orbitals), non-bonding electrons on the nitrogen atom |

| LUMO | -1.0 to -2.0 | Ester group (π* orbital of C=O), pyridine ring (π* orbitals) |

| HOMO-LUMO Gap | 4.0 to 6.0 | Entire molecule |

This table presents hypothetical data based on typical values for structurally similar pyridine derivatives.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.de It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. This method allows for the quantification of charge transfer interactions and delocalization effects. scirp.org

For this compound, NBO analysis would likely highlight the polar covalent nature of the C-N and C=O bonds. It would also quantify the delocalization of electron density from the lone pair of the pyridine nitrogen into the aromatic system and potentially into the ester group. Studies on other pyridine-containing systems have successfully used NBO analysis to understand bonding interactions and charge distribution. scirp.org The calculated natural atomic charges would reveal the electrophilic and nucleophilic centers within the molecule.

Based on NBO analyses of related pyridine esters, a predicted charge distribution for key atoms in this compound is presented below:

| Atom | Predicted Natural Charge (e) |

| Pyridine Nitrogen (N) | -0.5 to -0.7 |

| Carbonyl Carbon (C=O) | +0.6 to +0.8 |

| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |

| Ester Oxygen (O-CH3) | -0.4 to -0.6 |

This table contains predicted values based on computational studies of analogous compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov Conversely, the area around the carbonyl carbon of the ester group and the hydrogen atoms on the pyridine ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. While specific reaction mechanism studies for this compound are scarce, insights can be drawn from related systems.

For example, studies on the catalysis of reactions by pyridine derivatives, such as the use of pyridine-2-carboxylic acid in multicomponent reactions, provide plausible mechanistic pathways that could be analogous to reactions involving this compound. nih.govrsc.org The pyridine nitrogen can act as a base or a nucleophilic catalyst, while the ester group can undergo reactions such as hydrolysis or aminolysis. researchgate.net Computational modeling could be employed to calculate the activation energies for various proposed steps, thereby determining the most likely reaction pathway.

In Silico Prediction of Stereochemical Outcomes

This compound possesses a chiral center at the carbon atom bearing the pyridine ring and the ester group. Consequently, it exists as a pair of enantiomers. In silico methods can be instrumental in predicting the stereochemical outcomes of reactions that form or involve this compound.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure and functional groups present in methyl 2-(pyridin-2-yl)propanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of a related compound, methyl propanoate, shows distinct signals for the different proton environments. docbrown.info For this compound, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring, the methine proton, the methyl group adjacent to the chiral center, and the methyl ester group. The chemical shifts and splitting patterns of these signals are dictated by the electronic environment of each proton. For instance, the protons on the pyridine ring would appear in the aromatic region of the spectrum, with their specific shifts influenced by their position relative to the nitrogen atom and the propanoate substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a similar compound, methyl propanoate, four distinct signals are observed, corresponding to the four unique carbon atoms. docbrown.info For this compound, one would anticipate signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the chiral methine carbon, the methyl carbon of the propanoate group, and the methyl carbon of the ester group. The chemical shift of the carbonyl carbon is typically found significantly downfield. vaia.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the structure. COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the signals of the pyridine ring and the propanoate side chain. HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for both the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Methine Proton (CH) | 3.5 - 4.5 | 40 - 50 |

| Methyl Protons (CH₃) | 1.4 - 1.8 | 15 - 25 |

| Ester Methyl Protons (OCH₃) | 3.6 - 3.8 | 50 - 55 |

| Ester Carbonyl Carbon (C=O) | - | 170 - 175 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

For this compound, the most prominent and diagnostic absorption would be the strong C=O (carbonyl) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. docbrown.info Another key feature would be the C-O stretching vibrations of the ester, which are usually observed in the 1300-1000 cm⁻¹ range. The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations within the aromatic region (approximately 1600-1450 cm⁻¹) and C-H stretching of the aromatic ring above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O stretch | 1735 - 1750 | Strong |

| Ester | C-O stretch | 1300 - 1000 | Medium-Strong |

| Aromatic Ring | C=C and C=N stretch | 1600 - 1450 | Medium-Variable |

| Aromatic Ring | C-H stretch | > 3000 | Medium-Weak |

| Alkyl Groups | C-H stretch | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of this compound and, consequently, its elemental formula. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₁NO₂), the expected monoisotopic mass is approximately 165.0790 g/mol . biosynth.com HRMS can confirm this mass with a high degree of precision, which is invaluable for confirming the identity of the synthesized compound.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The pyridine ring can also undergo characteristic fragmentation. Analysis of these fragment ions can further support the proposed structure.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

For purity analysis, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the second carbon of the propanoate chain, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a chiral sample, a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The relative areas of these two peaks can be used to calculate the enantiomeric excess. For similar compounds, chiral HPLC analysis has been successfully used to determine enantiomeric excess. rsc.org

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Isocratic mixture (e.g., Hexane/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) | UV at a specific wavelength (e.g., 254 nm) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and identification of the components in a sample.

In a GC analysis, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. GC can be used to assess the purity of this compound and to detect any volatile impurities that may be present from the synthesis, such as starting materials or solvents. The NIST Chemistry WebBook lists gas chromatography as a relevant analytical method for the related compound methyl propionate. nist.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Extensive searches of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. While the solid-state structures of related compounds containing pyridine and propanoate moieties have been determined and are available in databases like the Cambridge Structural Database (CSD), specific crystallographic information for the title compound appears to be absent from the public domain.

The determination of a crystal structure through X-ray diffraction would provide invaluable insights into the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is fundamental for understanding the compound's physical properties and for computational modeling studies.

For illustrative purposes, the following tables present hypothetical data that would be expected from an X-ray crystallographic analysis of this compound. It is crucial to note that this data is not based on experimental results and is provided as a template for the type of information that would be generated from such an analysis.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₁₁NO₂ |

| Formula weight | 165.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å |

| b = 10.2(1) Å | |

| c = 9.8(1) Å | |

| α = 90° | |

| β = 105.5(1)° | |

| γ = 90° | |

| Volume | 820(2) ų |

| Z | 4 |

| Density (calculated) | 1.338 Mg/m³ |

| Absorption coefficient | 0.095 mm⁻¹ |

| F(000) | 352 |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| N1 | 0.28(1) | 0.15(1) | 0.45(1) | 0.05(1) |

| C1 | 0.40(1) | 0.20(1) | 0.55(1) | 0.04(1) |

| C2 | 0.52(1) | 0.12(1) | 0.60(1) | 0.06(1) |

| C3 | 0.50(1) | -0.01(1) | 0.53(1) | 0.07(1) |

| C4 | 0.37(1) | -0.05(1) | 0.42(1) | 0.06(1) |

| C5 | 0.26(1) | 0.03(1) | 0.38(1) | 0.05(1) |

| C6 | 0.43(1) | 0.35(1) | 0.62(1) | 0.05(1) |

| C7 | 0.58(1) | 0.40(1) | 0.58(1) | 0.07(1) |

| C8 | 0.32(1) | 0.45(1) | 0.70(1) | 0.04(1) |

| O1 | 0.21(1) | 0.42(1) | 0.75(1) | 0.06(1) |

| O2 | 0.36(1) | 0.58(1) | 0.71(1) | 0.06(1) |

| C9 | 0.26(1) | 0.68(1) | 0.78(1) | 0.08(1) |

Should the crystal structure of this compound be determined and published in the future, these tables would be populated with the experimentally verified data, providing a definitive representation of its solid-state architecture.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency

Researchers are investigating a range of new catalysts to replace or improve upon traditional methods. This includes the exploration of heterogeneous catalysts, which offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. For instance, studies on the synthesis of related methylpyridines have shown the effectiveness of catalysts composed of cadmium oxide on a kaolin (B608303) support. semanticscholar.org Different ratios of the active metal component were found to significantly influence the product yield. semanticscholar.org

Furthermore, the development of bimetallic nanocatalysts, such as Pt/Pd or Pt@Ir complexes, represents a frontier in catalytic science. mdpi.com These materials often exhibit superior catalytic activity and selectivity compared to their monometallic counterparts due to synergistic effects between the two metals. mdpi.com The application of such advanced nanomaterials could lead to highly efficient and selective processes for the production of Methyl 2-(pyridin-2-yl)propanoate. Ionic liquids, such as pyridine (B92270) hydrosulfate, are also being explored as catalysts that can lead to higher utilization ratios and improved esterification yields in related propanoate syntheses. google.com

Table 1: Comparison of Catalytic Systems in Pyridine Derivative Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant Findings |

|---|---|---|---|

| Heterogeneous Catalysts | CdO on Kaolin semanticscholar.org | Easy separation and recyclability, reduced waste. | Yield of methylpyridines is dependent on the percentage of the active CdO component. semanticscholar.org |

| Ionic Liquid Catalysts | Pyridine Hydrosulfate, Imidazole Tosic Acid google.com | High catalyst utilization, homogeneous reaction conditions. | Can achieve esterification yields greater than 93%. google.com |

| Bimetallic Nanocatalysts | Pt@Ir Nanocomplexes, Pt/Pd Nanodendrites mdpi.com | High catalytic activity and selectivity, potential for mild reaction conditions. | Exhibit enhanced performance in hydrogenation and oxidation reactions. mdpi.com |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic processes with automated and continuous-flow technologies is revolutionizing the chemical and pharmaceutical industries. syrris.com These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and the potential for rapid library generation and process optimization. syrris.comnih.gov

Flow chemistry, or microreactor technology, involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. beunderonde.nl This approach has been successfully applied to the synthesis of various pyridine derivatives. For example, the flow synthesis of 2-methylpyridines using a packed-bed reactor with a Raney® nickel catalyst demonstrated shorter reaction times, avoidance of complex work-up procedures, and reduced waste generation compared to batch methods. nih.gov Similarly, the production of 2-[methyl(pyridin-2-yl)amino]ethanol, a pharmaceutical intermediate, was studied using microreactor technology, showing that a single microreactor could be significantly more productive than multiple batch reactors. dntb.gov.uaresearchgate.net

Fully automated flow chemistry systems, which can control reaction parameters, integrate in-line analysis, and even incorporate machine learning algorithms for self-optimization, represent the next step. syrris.com Applying this technology to the synthesis of this compound could enable on-demand production, facilitate rapid optimization of reaction conditions, and allow for the seamless generation of a library of derivatives for screening purposes. syrris.commit.edu

Table 2: Advantages of Flow Chemistry for Pyridine Derivative Synthesis

| Feature | Benefit in Flow Chemistry | Example Application |

|---|---|---|

| Safety | Smaller reaction volumes minimize risks associated with exothermic or hazardous reactions. nih.gov | Synthesis of 2-methylpyridines in a safer manner than conventional batch protocols. nih.gov |

| Efficiency | Superior heat and mass transfer leads to faster reactions and higher yields. beunderonde.nldntb.gov.ua | A single microreactor producing the equivalent of more than five batch reactors for an amino-pyridine intermediate. dntb.gov.ua |

| Automation | Enables high-throughput screening, library synthesis, and process optimization with minimal manual intervention. syrris.com | Automated platforms can couple synthesis with in-line analysis and bioassays to shorten discovery timelines. syrris.com |

| Sustainability | Reduced solvent usage and waste generation ("green chemistry"). nih.gov | Expedited and greener synthesis of 2-methylpyridines compared to batch reactions. nih.gov |

Exploration of Expanding Synthetic Utility beyond Current Applications

This compound serves as a valuable building block in organic synthesis. Its structural motif is present in a wide array of biologically active molecules, suggesting a vast potential for its use in the discovery of new therapeutic agents. academie-sciences.fr The pyridine ring is a key pharmacophore in numerous approved drugs, and derivatives of pyridine propanoates are investigated for a variety of medicinal applications. scitechdaily.comsmolecule.com

The synthetic utility of this compound can be expanded by leveraging its core structure as a scaffold for creating novel molecules with diverse biological activities. For instance, structurally related pyridine derivatives have shown promise as:

Anticancer Agents: Compounds like methyl 3-oxo-3-(pyridin-2-yl)propanoate are being researched for their potential efficacy against various cancer cell lines.

Thrombin Inhibitors: The related intermediate, methyl 3-(pyridin-2-ylamino)propanoate, is crucial in the synthesis of pharmaceuticals targeting thrombin. smolecule.com

Anti-inflammatory and Pain Modulators: Pyridinyl methanol (B129727) derivatives have been developed as potent and selective antagonists for the TRPV3 channel, which is implicated in inflammation and pain sensation. nih.gov

Anti-tubercular Agents: Researchers have designed and synthesized pyridine-based compounds that exhibit potent activity against Mycobacterium tuberculosis. nih.gov

Neurological Disease Therapeutics: Pyridine and pyrimidine (B1678525) derivatives are being evaluated as multi-functional agents for Alzheimer's disease, targeting cholinesterases and amyloid aggregation. nih.govnih.gov

Future research will likely focus on modifying the structure of this compound to optimize its interaction with these and other biological targets, thereby expanding its application in drug discovery.

Advanced Computational Tools for Rational Design and Discovery

The role of in silico or computational chemistry in modern drug discovery is indispensable. youtube.com Advanced computational tools allow for the rational design of novel molecules and provide deep insights into their potential biological activity before they are ever synthesized in a lab. These methods are increasingly being applied to the discovery of new pyridine-based compounds. nih.govnih.gov

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It is used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. Studies on pyridine-based inhibitors for targets in tuberculosis and Alzheimer's disease have successfully used docking to propose binding modes. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and geometry of molecules. It can help in understanding reaction mechanisms, as demonstrated in the computational study of the synthesis of 2‐[methyl(pyridin‐2‐yl)amino]ethanol, and in examining the properties of different molecular conformations. dntb.gov.uaresearchgate.netacademie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These models use existing data to build statistical or machine learning models that can predict the activity of new, unsynthesized compounds. youtube.com This approach can prioritize the synthesis of the most promising candidates, saving time and resources.

By applying these computational tools to the this compound scaffold, researchers can rationally design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles for a wide range of therapeutic targets. nih.govrsc.org This data-driven approach accelerates the discovery and development of new medicines. youtube.com

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(pyridin-2-yl)propanoate?

A photoredox-mediated approach using Ir catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) with Hantzsch ester as a reductant has demonstrated high efficiency (97% yield) for analogous pyridine-containing esters. Reaction optimization should focus on solvent polarity (e.g., ethyl acetate/hexanes gradients) and stoichiometric ratios of acrylate derivatives . Alternative routes may involve nucleophilic substitution or esterification of 2-(pyridin-2-yl)propanoic acid using methanol under acidic catalysis .

Q. How can researchers characterize the structural purity of this compound?

- NMR Spectroscopy : Analyze - and -NMR for pyridine ring protons (δ 7.2–8.6 ppm) and ester carbonyl signals (δ 165–175 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for copper complexes with pyridine ligands .

- HPLC-MS : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) and rule out hydrolytic byproducts .

Q. What stability considerations are critical for handling this compound?

The ester group is prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in anhydrous solvents (e.g., THF or DCM). Monitor degradation via TLC (Rf ~0.5 in 1:1 EtOAc/hexanes) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling predict reactivity in this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge-transfer interactions between the pyridine nitrogen and ester carbonyl. This aids in designing derivatives with enhanced electronic properties for catalysis or drug delivery .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar esters?

Discrepancies in -NMR splitting patterns may arise from solvent-dependent conformational changes. For example, DMSO-d6 induces hydrogen bonding with the pyridine nitrogen, altering coupling constants. Validate assignments via 2D-COSY and HSQC experiments .

Q. How can researchers mitigate autoreduction in metal complexes involving this ligand?

this compound’s pyridine moiety can act as a weak-field ligand. Stabilize metal centers (e.g., Cu) by introducing bulky substituents or using non-aqueous solvents to prevent redox decomposition, as observed in copper-perchlorate complexes .

Methodological Tables

Q. Table 1. Common Synthetic Pathways and Byproducts

| Reaction Type | Reagents/Conditions | Major Byproducts | Reference |

|---|---|---|---|

| Photoredox Coupling | [Ir], Hantzsch ester, visible light | Unreacted acrylate, dimerization | |

| Acid-Catalyzed Esterification | HSO, MeOH, reflux | Hydrolyzed carboxylic acid | |

| Reduction | H/Pd-C, EtOH | Alcohol derivatives (e.g., 2-(pyridin-2-yl)propanol) |

Q. Table 2. Key Analytical Parameters

| Technique | Critical Parameters | Application Example | Reference |

|---|---|---|---|

| X-ray Crystallography | τ (trigonicity index) | Quantify distortion in metal-ligand geometry (e.g., 48% trigonal bipyramidal) | |

| EPR Spectroscopy | g, g values | Detect tetragonal distortion in Cu complexes |

Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.